

JNJ-49095397 (RV568) in Preclinical Animal Models of COPD: Application Notes and Protocols

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Compound of Interest

Compound Name: JNJ-49095397

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of **JNJ-49095397** (also known as RV568), a selective inhibitor of p38 MAPK- α and p38 MAPK- γ , in animal models of Chronic Obstructive Pulmonary Disease (COPD). The following sections detail the experimental protocols, quantitative outcomes, and the underlying mechanism of action, offering valuable insights for researchers in respiratory diseases and drug development.

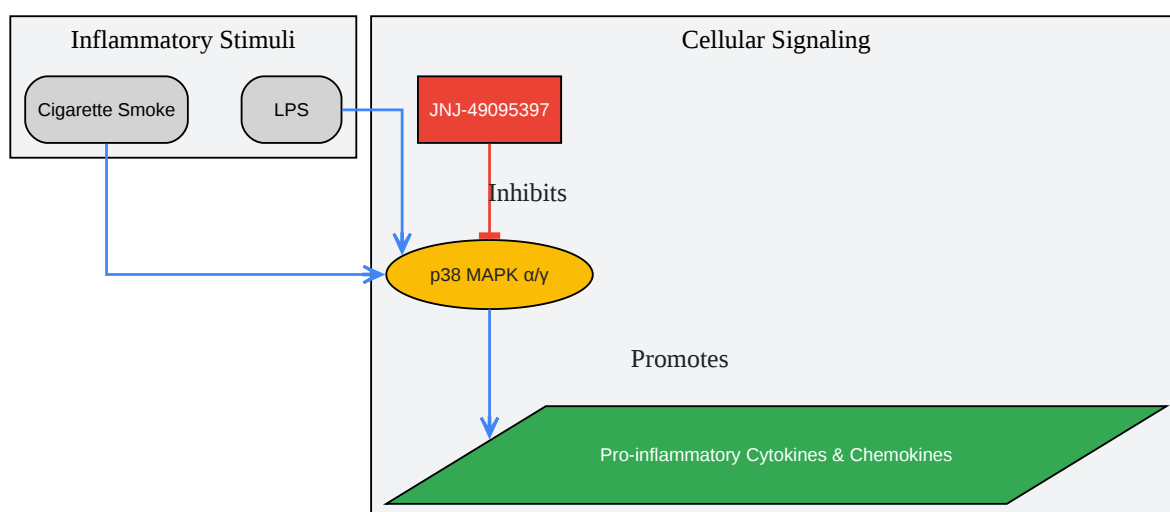
Introduction

JNJ-49095397 (RV568) is a narrow-spectrum kinase inhibitor with potent anti-inflammatory properties.^{[1][2][3][4][5]} Its primary mechanism of action is the inhibition of the α and γ isoforms of the p38 mitogen-activated protein kinase (MAPK), a key signaling pathway implicated in the chronic inflammation characteristic of COPD. Preclinical studies in murine models of lipopolysaccharide (LPS) and cigarette smoke-induced pulmonary inflammation have demonstrated the efficacy of **JNJ-49095397** in attenuating key inflammatory responses.

Signaling Pathway

The p38 MAPK signaling cascade plays a crucial role in the production of pro-inflammatory cytokines and chemokines in response to cellular stress, such as exposure to cigarette smoke

or bacterial components like LPS. **JNJ-49095397**, by selectively inhibiting p38 MAPK- α and - γ , effectively dampens this inflammatory signaling.



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p38 MAPK Signaling Inhibition by **JNJ-49095397**.

Animal Model Studies: Quantitative Data Summary

The efficacy of **JNJ-49095397** has been evaluated in two key murine models of COPD-relevant inflammation: lipopolysaccharide (LPS)-induced acute inflammation and a sub-chronic cigarette smoke exposure model. The quantitative results from these studies are summarized below.

Table 1: Efficacy of **JNJ-49095397** in a Murine Model of LPS-Induced Pulmonary Inflammation

Treatment Group	Dose	Total BAL Cells (x10 ⁵)	Macrophages (x10 ⁵)	Neutrophils (x10 ⁵)
Vehicle	-	5.8 ± 0.4	1.2 ± 0.1	4.5 ± 0.3
JNJ-49095397	0.1 mg/kg	4.1 ± 0.3	1.1 ± 0.1	2.9 ± 0.2
JNJ-49095397	1.0 mg/kg	2.9 ± 0.2	1.0 ± 0.1	1.8 ± 0.1

*p<0.05, **p<0.01 compared to vehicle. Data are presented as mean ± SEM. BAL: Bronchoalveolar Lavage.

Table 2: Efficacy of JNJ-49095397 in a Murine Cigarette Smoke Exposure Model

Treatment Group	Dose	Total BAL Cells (x10 ⁵)	Macrophages (x10 ⁵)	Neutrophils (x10 ⁵)
Air + Vehicle	-	1.5 ± 0.1	1.4 ± 0.1	0.1 ± 0.0
Smoke + Vehicle	-	6.2 ± 0.5	3.5 ± 0.3	2.6 ± 0.3
Smoke + JNJ-49095397	0.1 mg/kg	4.5 ± 0.4	2.8 ± 0.2	1.6 ± 0.2
Smoke + JNJ-49095397	1.0 mg/kg	3.1 ± 0.3	2.1 ± 0.2*	0.9 ± 0.1
Smoke + JNJ-49095397 + Fluticasone Propionate	1.0 mg/kg + 1.0 mg/kg	2.2 ± 0.2	1.8 ± 0.1**	0.4 ± 0.1

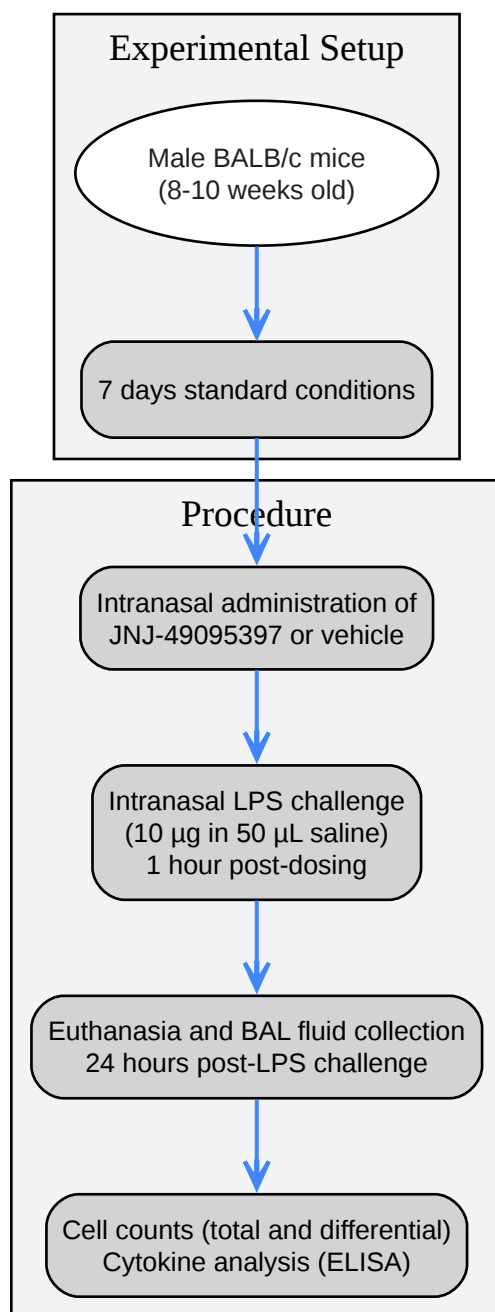
*p<0.05, **p<0.01, ***p<0.001 compared to Smoke + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key animal model studies are provided below to facilitate the replication and further investigation of **JNJ-49095397**'s effects.

Protocol 1: Murine Model of LPS-Induced Pulmonary Inflammation

This protocol describes the induction of acute lung inflammation using lipopolysaccharide (LPS) and the evaluation of the anti-inflammatory effects of **JNJ-49095397**.



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Workflow for LPS-Induced Pulmonary Inflammation Model.

Materials:

- Male BALB/c mice (8-10 weeks old)
- **JNJ-49095397** (RV568)
- Vehicle (e.g., saline with 0.1% DMSO)
- Lipopolysaccharide (LPS) from Escherichia coli
- Sterile saline
- Anesthesia (e.g., isoflurane)
- Bronchoalveolar lavage (BAL) equipment

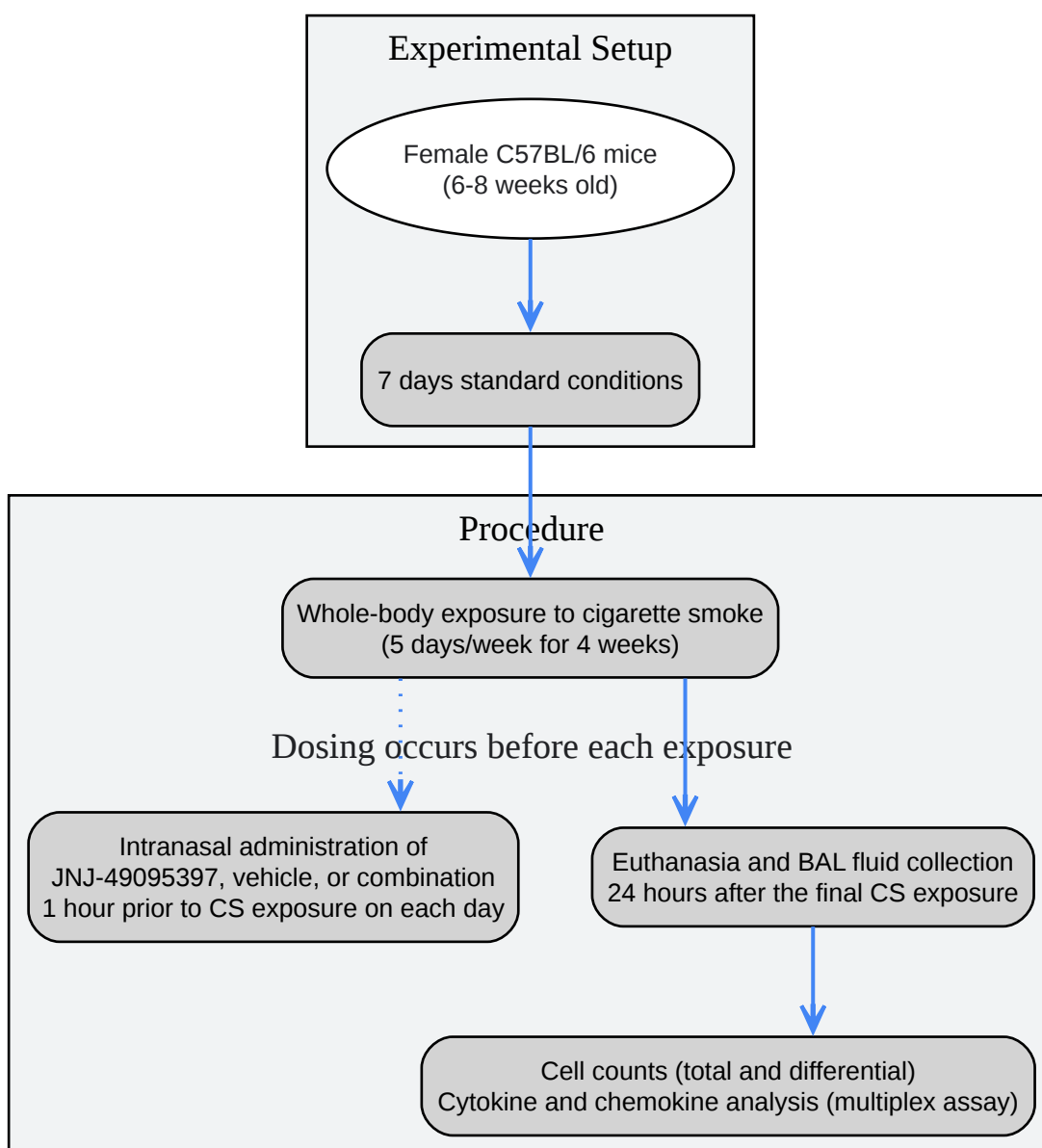
Procedure:

- Acclimatization: House mice in standard conditions for at least 7 days prior to the experiment.
- Dosing: Anesthetize mice lightly with isoflurane. Administer **JNJ-49095397** or vehicle intranasally at the desired doses (e.g., 0.1 and 1.0 mg/kg) in a volume of 50 µL.
- LPS Challenge: One hour after drug administration, challenge the mice with an intranasal instillation of LPS (10 µg in 50 µL of sterile saline).
- Endpoint Collection: At 24 hours post-LPS challenge, euthanize the mice.
- Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving 1 mL of sterile saline into the lungs via a tracheal cannula.
- Analysis:
 - Determine total cell counts in the BAL fluid using a hemocytometer.

- Prepare cytopsin slides and perform differential cell counts (macrophages, neutrophils, lymphocytes) after staining (e.g., with Diff-Quik).
- Centrifuge the remaining BAL fluid and store the supernatant at -80°C for subsequent cytokine analysis (e.g., TNF- α , IL-6) by ELISA.

Protocol 2: Murine Cigarette Smoke Exposure Model

This protocol details a sub-chronic cigarette smoke exposure model to mimic key aspects of COPD-related inflammation and the assessment of **JNJ-49095397**'s therapeutic potential.



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Workflow for Cigarette Smoke Exposure Model.

Materials:

- Female C57BL/6 mice (6-8 weeks old)
- **JNJ-49095397** (RV568)
- Vehicle
- Fluticasone Propionate (for combination studies)
- Cigarette smoke generation and exposure system
- Reference cigarettes (e.g., 3R4F)
- BAL equipment

Procedure:

- Acclimatization: House mice in standard conditions for at least 7 days.
- Cigarette Smoke (CS) Exposure: Expose mice to whole-body cigarette smoke for a specified duration and frequency (e.g., 1 hour, twice daily, 5 days a week for 4 weeks). A control group should be exposed to filtered air.
- Dosing: One hour prior to each CS exposure session, administer **JNJ-49095397**, vehicle, or a combination of **JNJ-49095397** and fluticasone propionate intranasally.
- Endpoint Collection: 24 hours after the final CS exposure, euthanize the mice.
- Bronchoalveolar Lavage (BAL): Perform BAL as described in Protocol 1.
- Analysis:
 - Perform total and differential cell counts on the BAL fluid.

- Analyze BAL supernatant for a panel of inflammatory cytokines and chemokines (e.g., KC, MCP-1, MIP-2) using a multiplex assay.

Conclusion

The preclinical data from murine models of LPS and cigarette smoke-induced pulmonary inflammation strongly support the anti-inflammatory potential of **JNJ-49095397** (RV568) for the treatment of COPD. The provided protocols offer a framework for further investigation into the efficacy and mechanism of action of this and other p38 MAPK inhibitors in relevant disease models. The observed synergistic effect with corticosteroids in the cigarette smoke model suggests a promising avenue for combination therapy.

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